molecular formula C16H10N2O7 B12620576 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one CAS No. 921942-57-6

2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one

Cat. No.: B12620576
CAS No.: 921942-57-6
M. Wt: 342.26 g/mol
InChI Key: NWLFZYOMMBCZAA-UHFFFAOYSA-N
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Description

2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one is a synthetic flavonoid derivative of significant interest in medicinal chemistry and biological research. This compound features a benzopyran-4-one core structure substituted with a 5-methoxy group and a 3,5-dinitrophenyl moiety. The presence of the dinitrophenyl group is a key structural feature known to be associated with potent biological activity in heterocyclic compounds, particularly against mycobacterial species, including drug-resistant strains of Mycobacterium tuberculosis . The mechanism of action for similar dinitrophenyl-containing heterocycles has been experimentally confirmed to involve the disruption of mycobacterial cell wall biosynthesis via the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) . This makes such compounds a promising chemotype for developing novel antitubercular agents. Furthermore, the flavonoid scaffold is widely investigated for its diverse pharmacological potential, including antioxidant and anti-inflammatory activities. Researchers value this compound as a versatile building block for synthesizing more complex molecules and for probing biochemical pathways. It is crucial to note that this product is intended for research purposes only and is not designed for human therapeutic or veterinary applications.

Properties

CAS No.

921942-57-6

Molecular Formula

C16H10N2O7

Molecular Weight

342.26 g/mol

IUPAC Name

2-(3,5-dinitrophenyl)-5-methoxychromen-4-one

InChI

InChI=1S/C16H10N2O7/c1-24-13-3-2-4-14-16(13)12(19)8-15(25-14)9-5-10(17(20)21)7-11(6-9)18(22)23/h2-8H,1H3

InChI Key

NWLFZYOMMBCZAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis

The synthesis often begins with naturally occurring flavonoids or related compounds. A general approach includes:

  • Step 1: Formation of Benzopyran Core
    The initial step usually involves the formation of the benzopyran skeleton through cyclization reactions involving flavonoid precursors. For example, 6-formyl-7-hydroxy-5-methoxy-2-methylchromone can be reacted with suitable electrophiles to form the benzopyran structure.

  • Step 2: Introduction of Dinitrophenyl Group
    The dinitrophenyl substituent is introduced via electrophilic aromatic substitution reactions. This step requires careful control of reaction conditions to achieve high yields while minimizing side reactions.

  • Step 3: Methoxylation
    The methoxy group is typically introduced using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

Specific Reaction Conditions

The following table summarizes specific reaction conditions for synthesizing 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one :

Step Reaction Type Reagents/Conditions Yield (%) Reference
1 Cyclization 6-formyl-7-hydroxy-5-methoxy-2-methylchromone + base 85
2 Electrophilic substitution Dinitrobenzene + Lewis acid catalyst 75
3 Methoxylation Methyl iodide + base 90

Detailed Synthesis Example

One effective method for synthesizing 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one is outlined below:

Starting Material Preparation

The synthesis begins with the preparation of 6-formyl-7-hydroxy-5-methoxy-2-methylchromone , which can be synthesized through a condensation reaction involving appropriate aldehydes and chromone derivatives.

Cyclization Reaction

A cyclization reaction is performed under inert atmosphere conditions using sodium hydride as a base. The mixture is stirred at low temperatures (0 °C) to promote cyclization without decomposition.

Final Methoxylation

Finally, the methoxylation step is conducted using methyl iodide in a basic medium to yield the desired product in high purity.

Characterization Techniques

The synthesized compound can be characterized using several analytical techniques:

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one, we compare it with structurally related benzopyran-4-one derivatives, focusing on substituent effects, physicochemical properties, and biological activities. A key example is 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-one (FDB011004), a dihydroflavonol derivative documented in .

Structural Differences and Electronic Effects

Compound Substituents Key Electronic Features
2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one 3,5-dinitrophenyl (electron-withdrawing), 5-methoxy (electron-donating) Strong electron deficiency at phenyl ring due to nitro groups; moderate electron donation from methoxy.
FDB011004 3,4-dihydroxy-5-methoxyphenyl (electron-donating), 3,5,7-trihydroxy (dihydro) Electron-rich aromatic system due to hydroxyl/methoxy groups; dihydro structure increases flexibility.

Physicochemical Properties

Property 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one FDB011004
Solubility Low polarity due to nitro groups; limited water solubility. High polarity from hydroxyl groups; water-soluble.
Melting Point Likely high (nitro groups enhance intermolecular forces). High (extensive hydrogen bonding from hydroxyls).
UV-Vis Absorption Strong absorbance in visible range (nitro conjugation). Absorbance in UV range (flavonoid π-π* transitions).

Reactivity

  • Electrophilic Substitution : The nitro groups in 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one deactivate the phenyl ring, making it resistant to electrophilic attack. In contrast, FDB011004’s hydroxyl/methoxy substituents activate the ring for electrophilic reactions .
  • Nucleophilic Substitution : The electron-deficient phenyl ring in the target compound favors nucleophilic aromatic substitution (e.g., displacement of nitro groups under basic conditions). FDB011004 lacks such reactivity due to its electron-rich system.

Biological Activity

The compound 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one (CAS Number: 62995-19-1) belongs to the class of flavonoids, which are known for their diverse biological activities. This article explores its biological activity, including anticancer properties, antioxidant effects, and other pharmacological applications.

Structure

The chemical structure of 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one can be represented as follows:

  • Molecular Formula : C₁₈H₁₄N₂O₉
  • Molecular Weight : 402.31 g/mol

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Anticancer Activity

Research indicates that compounds structurally similar to 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one exhibit significant anticancer properties. For example:

  • Study on Breast Cancer Cells : A study demonstrated that derivatives of flavonoids, including similar benzopyran compounds, showed effective inhibition of breast cancer cell lines (MCF-7) through mechanisms involving apoptosis induction and cell cycle arrest .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to modulate various signaling pathways involved in cell proliferation and survival. The presence of nitro groups may enhance their reactivity towards cellular targets, leading to increased cytotoxicity against cancer cells .

Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilities. The compound's structure allows it to scavenge free radicals effectively, which contributes to its potential in preventing oxidative stress-related diseases. This property is crucial for protecting cells from damage and may play a role in its anticancer effects.

Other Pharmacological Effects

In addition to anticancer and antioxidant activities, 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one may have other pharmacological effects:

  • Anti-inflammatory Activity : Some studies suggest that flavonoids can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
  • Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A specific case study explored the efficacy of a related flavonoid compound against leukemia cells. The results indicated a dose-dependent response where higher concentrations led to significant reductions in cell viability, suggesting a potential therapeutic application for treating hematological malignancies .

Case Study 2: Antioxidant Assessment

Another investigation focused on the antioxidant capacity of flavonoid derivatives. Using various assays (DPPH and ABTS), the study concluded that these compounds possess strong radical scavenging abilities, reinforcing their role as potential therapeutic agents against oxidative stress .

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